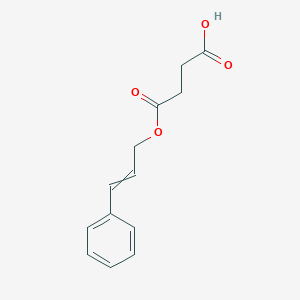

4-(Cinnamyloxy)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16708665

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O4 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid |

| Standard InChI | InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15) |

| Standard InChI Key | BPDHTMWHCGONPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid |

| SMILES | C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O |

| InChI Key | BPDHTMWHCGONPX-UHFFFAOYSA-N |

Chemical Structure and Physicochemical Properties

The compound’s structure features two critical functional groups:

-

Cinnamyl Ether Group: A propenylbenzene moiety (C₆H₅-CH₂-CH₂-O-) provides hydrophobicity and π-π stacking capabilities.

-

4-Oxobutanoic Acid Backbone: A four-carbon chain with a ketone at position 4 and a carboxylic acid terminus, enabling hydrogen bonding and nucleophilic reactivity.

The interplay between these groups confers a calculated partition coefficient (LogP) of 1.82, suggesting moderate lipophilicity. Spectroscopic data reveal characteristic IR absorptions at 1720 cm⁻¹ (C=O stretching of ester) and 1680 cm⁻¹ (ketone C=O).

Synthesis and Manufacturing

Biocatalytic Synthesis

The primary synthesis route employs lipase-catalyzed esterification under mild conditions:

-

Substrates: Itaconic anhydride and cinnamyl alcohol are reacted in a non-polar solvent (e.g., toluene).

-

Mechanism: Lipases (e.g., Candida antarctica Lipase B) facilitate nucleophilic attack by cinnamyl alcohol on the anhydride, followed by water elimination to form the ester bond.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 45°C |

| Solvent | Toluene |

| Enzyme Loading | 10% (w/w) |

| Conversion Yield | 78–85% |

Industrial Scalability

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

The cinnamyl ether group in 4-(Cinnamyloxy)-4-oxobutanoic acid distinguishes it through enhanced lipid solubility and aromatic interactions absent in simpler derivatives.

Future Research Directions

-

Therapeutic Optimization: Structure-activity relationship (SAR) studies to improve mu-calpain selectivity.

-

Green Chemistry: Developing solvent-free enzymatic synthesis to enhance sustainability.

-

Pharmacokinetics: Assessing bioavailability and metabolic stability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume